

The Effect of Imeglimin Hydrochloride on Pancreatic β-Cells: A Technical Guide

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Compound of Interest		
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Abstract

Imeglimin, the first in the "glimin" class of oral antidiabetic agents, presents a unique dual mechanism of action by improving insulin secretion and enhancing insulin sensitivity.[1][2] This technical guide provides an in-depth examination of its effects on pancreatic β -cells, the primary site of insulin production and secretion. Imeglimin's core actions on β -cells are twofold: the amplification of glucose-stimulated insulin secretion (GSIS) and the preservation of β -cell mass through pro-survival and anti-apoptotic effects.[2][3] At a molecular level, its mechanism is intrinsically linked to the correction of mitochondrial dysfunction, a key pathological feature in type 2 diabetes.[1] This document synthesizes preclinical and clinical data to elucidate the intricate signaling pathways, presents quantitative outcomes in structured tables, details the experimental protocols used in key studies, and provides visual diagrams of the underlying molecular processes.

Core Mechanism of Action in Pancreatic β-Cells

Imeglimin's primary effects on pancreatic β -cells are centered around two key areas: enhancing their function and promoting their survival.[2] Unlike many existing diabetes therapies, imeglimin's action is strictly glucose-dependent, minimizing the risk of hypoglycemia.[3][4]



Amplification of Glucose-Stimulated Insulin Secretion (GSIS)

Imeglimin directly and acutely amplifies GSIS in islets isolated from animal models of type 2 diabetes.[5][6] This action is not mediated by the conventional pathways used by sulfonylureas (K-ATP channel closure) or GLP-1 receptor agonists (cAMP pathway).[3][6] Instead, it involves a novel mechanism centered on mitochondrial function and the cellular nicotinamide adenine dinucleotide (NAD+) pool.[1][5]

The proposed pathway involves:

- Improved Mitochondrial Function: Imeglimin helps correct mitochondrial dysfunction by rebalancing respiratory chain activity, specifically through a partial inhibition of Complex I and correction of deficient Complex III activity.[2] This leads to augmented glucose-induced ATP generation.[2][5]
- Increased NAD+ Pool: Imeglimin increases the intracellular pool of NAD+, a critical mitochondrial co-factor.[1][5] This is achieved by inducing the expression of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][5]
- Calcium Mobilization: The increased NAD+ is converted to the second messenger, cyclic ADP-ribose (cADPR), by the enzyme CD38.[5][6] cADPR, in turn, is believed to activate the transient receptor potential melastatin 2 (TRPM2) channel, a non-selective cation channel, which enhances Ca²⁺ release from intracellular stores like the endoplasmic reticulum.[7][8][9]
- Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration is a primary trigger for the exocytosis of insulin granules.[5][10]

Preservation of β-Cell Mass and Function

A progressive decline in functional β -cell mass is a hallmark of type 2 diabetes.[11] Imeglimin has demonstrated a significant capacity to preserve β -cell mass by both promoting proliferation and inhibiting apoptosis.[8][11][12]

• Anti-Apoptotic Effects: Imeglimin protects β-cells from apoptosis induced by glucotoxicity, lipotoxicity, and chronic endoplasmic reticulum (ER) stress.[13][14][15] This is achieved through several mechanisms:



- Mitochondrial Protection: It inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic apoptotic pathway, thereby preventing the release of pro-apoptotic factors.[2][16] By improving mitochondrial health, imeglimin also reduces the production of reactive oxygen species (ROS), a major driver of cellular damage and apoptosis.[2][17][18]
- ER Stress Modulation: Imeglimin modulates the unfolded protein response (UPR) to mitigate ER stress.[12][13] It upregulates ER-related molecules like CHOP (Ddit3) and GADD34 (Ppp1r15a), which paradoxically leads to the dephosphorylation of eukaryotic initiation factor 2α (eIF2α).[13][15] This restores global protein synthesis that is typically repressed under severe ER stress, shifting the cellular response from apoptosis towards survival.[13][19]
- Pro-Proliferative Effects: Chronic treatment with imeglimin has been shown to promote β-cell proliferation.[11][13] A key mechanism recently identified involves the metabolite adenylosuccinate (S-AMP).[7][20] Imeglimin treatment increases the levels of S-AMP, which is synthesized by adenylosuccinate synthase (ADSS).[7][21] This increase in S-AMP production is partly responsible for the observed pro-proliferative and pro-survival effects.[20] [21]

Quantitative Data Summary

The effects of imeglimin on pancreatic β -cells have been quantified in numerous studies, from isolated islets to human clinical trials.

Table 1: Effects of Imeglimin on Insulin Secretion



Parameter	Model System	Imeglimin Concentration/ Dose	Key Result	Citation
Glucose- Stimulated Insulin Release	Isolated Mouse Islets	1.0 mmol/L	2.64-fold increase under 16.7 mmol/L glucose.	[13]
Insulin Secretory Response (iAUC ₀₋₄₅)	Patients with Type 2 Diabetes	1500 mg twice daily for 7 days	+112% increase during hyperglycemic clamp.	[22][23]
First-Phase Insulin Secretion Rate	Patients with Type 2 Diabetes	1500 mg twice daily for 7 days	+110% increase.	[22][23]
Second-Phase Insulin Secretion Rate	Patients with Type 2 Diabetes	1500 mg twice daily for 7 days	+29% increase.	[22][23]
β-Cell Glucose Sensitivity	Patients with Type 2 Diabetes	1500 mg twice daily for 7 days	+36% improvement.	[22][23]
НОМА-β	Patients with Type 2 Diabetes	Various	Significant improvement (SMD: 0.59).	[24]

Table 2: Effects of Imeglimin on β -Cell Mass, Survival, and Proliferation



Parameter	Model System	Imeglimin Concentration/ Dose	Key Result	Citation
Apoptotic β-Cells (TUNEL+)	Mouse Islets (High Glucose)	1.0 mmol/L for 24h	Significant reduction in apoptosis.	[13]
Apoptotic β-Cells	Akita Mice (ER Stress Model)	0.13% in diet for 2 weeks	Significant decrease in apoptotic β-cells.	[13][15]
β-Cell Mass	Akita Mice	0.13% in diet for 2 weeks	Significant increase in β-cell mass.	[13][15]
β-Cell Proliferation (EdU+)	Mouse Islets (High Glucose)	1 mmol/L	Significant increase in proliferating β-cells.	[13]
Apoptosis	db/db Mice	Chronic Treatment	Reduced percentage of apoptotic β-cell death.	[14][25]
β-Cell Mass	ZDF Rats	150 mg/kg twice daily for 5 weeks	Increased β-cell mass via suppressed apoptosis and increased proliferation.	[11]

Table 3: Effects of Imeglimin on Mitochondrial Function and Cellular Metabolism



Parameter	Model System	Imeglimin Concentration/ Dose	Key Result	Citation
Mitochondrial Respiration (Basal & Maximal)	Isolated Mouse Islets	1 mmol/L	Significant increase.	[13]
Mitochondrial ATP Production	Isolated Mouse Islets	1 mmol/L	Significant increase.	[13]
Complex I Protein Expression (OXPHOS)	Isolated Mouse Islets	1 mmol/L	Significant increase.	[13]
Reactive Oxygen Species (ROS)	db/db Mouse β- Cells	Chronic Treatment	Reduced ROS production.	[17][26]
Adenylosuccinat e (S-AMP) Level	Isolated Mouse Islets	1 mmol/L for 24h	2.98-fold increase.	[20]
NAD+ Pool	GK Rat Islets	100 μΜ	Significant increase.	[5][27]

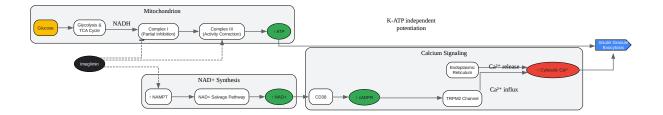
Signaling Pathways and Visualizations

The molecular actions of imeglimin can be visualized through several key signaling pathways.

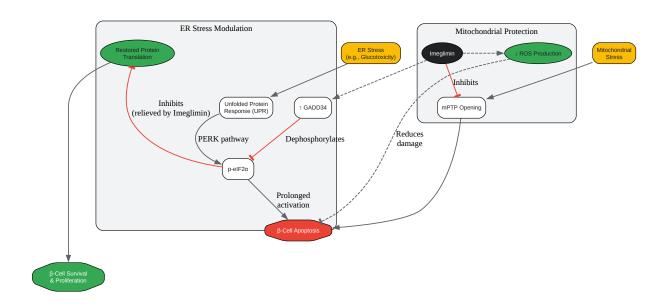
GSIS Amplification Pathway

Imeglimin enhances glucose-stimulated insulin secretion primarily by boosting the NAD⁺ pool, which leads to increased calcium signaling.

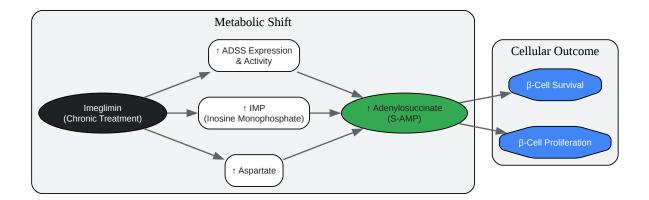




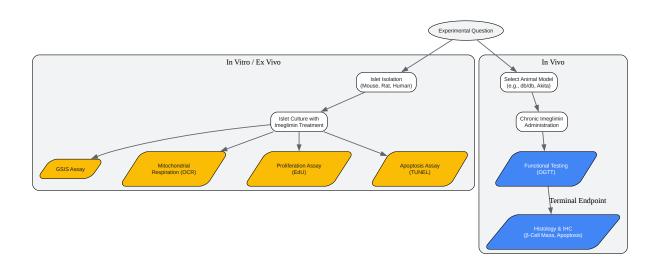












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Foundational & Exploratory





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